molecular formula C19H17ClN2O2S B11351628 2-(4-chloro-3-methylphenoxy)-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)acetamide

2-(4-chloro-3-methylphenoxy)-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B11351628
M. Wt: 372.9 g/mol
InChI Key: HGBCQZKAWBWFHP-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-methylphenoxy)-N-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide is a synthetic organic compound It is characterized by the presence of a chlorinated phenoxy group, a pyridinyl group, and a thiophenylmethyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the chlorination of 3-methylphenol to form 4-chloro-3-methylphenol. This reaction is usually carried out using thionyl chloride or phosphorus trichloride as chlorinating agents.

    Coupling with Pyridine: The chlorinated phenol is then reacted with 2-aminopyridine in the presence of a base such as potassium carbonate to form the phenoxy-pyridine intermediate.

    Introduction of the Thiophenylmethyl Group: The final step involves the reaction of the phenoxy-pyridine intermediate with thiophen-2-ylmethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-methylphenoxy)-N-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Potassium carbonate, sodium hydride.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

2-(4-Chloro-3-methylphenoxy)-N-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Materials Science: It is explored for its potential use in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenoxy)-N-(pyridin-2-yl)acetamide: Lacks the methyl and thiophenylmethyl groups.

    2-(4-Methylphenoxy)-N-(pyridin-2-yl)acetamide: Lacks the chloro and thiophenylmethyl groups.

    2-(4-Chloro-3-methylphenoxy)-N-(pyridin-2-yl)acetamide: Lacks the thiophenylmethyl group.

Uniqueness

2-(4-Chloro-3-methylphenoxy)-N-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide is unique due to the presence of both the chlorinated phenoxy group and the thiophenylmethyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H17ClN2O2S

Molecular Weight

372.9 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-pyridin-2-yl-N-(thiophen-2-ylmethyl)acetamide

InChI

InChI=1S/C19H17ClN2O2S/c1-14-11-15(7-8-17(14)20)24-13-19(23)22(12-16-5-4-10-25-16)18-6-2-3-9-21-18/h2-11H,12-13H2,1H3

InChI Key

HGBCQZKAWBWFHP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)N(CC2=CC=CS2)C3=CC=CC=N3)Cl

Origin of Product

United States

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